molecular formula C17H15NS2 B12601486 [(Anthracen-9-yl)methyl]methylcarbamodithioic acid CAS No. 917948-49-3

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid

Cat. No.: B12601486
CAS No.: 917948-49-3
M. Wt: 297.4 g/mol
InChI Key: JKURHJBXIYBDKV-UHFFFAOYSA-N
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Description

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid is a compound that features an anthracene moiety, which is known for its applications in organic electronics and photonics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid typically involves the reaction of anthracene derivatives with methylcarbamodithioic acid. One common method includes the use of anthracene-9-carbaldehyde as a starting material, which undergoes a series of reactions including nucleophilic addition and subsequent functional group transformations to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the anthracene moiety, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce various hydroanthracene compounds.

Scientific Research Applications

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid involves its interaction with molecular targets through its anthracene moiety. This interaction can lead to various photophysical and photochemical effects, making it useful in applications like fluorescence imaging and organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid is unique due to its specific combination of the anthracene moiety with the carbamodithioic acid group. This combination imparts distinct photophysical properties and reactivity, making it valuable for specialized applications in organic electronics and photonics.

Properties

CAS No.

917948-49-3

Molecular Formula

C17H15NS2

Molecular Weight

297.4 g/mol

IUPAC Name

anthracen-9-ylmethyl(methyl)carbamodithioic acid

InChI

InChI=1S/C17H15NS2/c1-18(17(19)20)11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3,(H,19,20)

InChI Key

JKURHJBXIYBDKV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=S)S

Origin of Product

United States

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